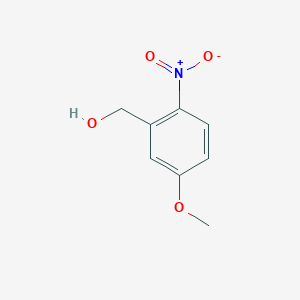

(5-Methoxy-2-nitrophenyl)methanol

概述

描述

(5-Methoxy-2-nitrophenyl)methanol: is an organic compound characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, with a hydroxymethyl group (-CH₂OH) attached to the benzene ring as well. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Nitration of 5-Methoxybenzyl Alcohol: This involves the nitration of 5-methoxybenzyl alcohol using nitric acid and sulfuric acid under controlled conditions.

Reduction of 5-Methoxy-2-Nitrobenzaldehyde: This method involves the reduction of 5-methoxy-2-nitrobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and reduction processes, ensuring high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

化学反应分析

Reduction Reactions

The alcohol group in (5-Methoxy-2-nitrophenyl)methanol can be oxidized to form aldehydes or carboxylic acids. For example:

-

Oxidation to aldehyde : Treatment with pyridinium chlorochromate (PCC) or Swern oxidation reagents yields (5-Methoxy-2-nitrophenyl)methanal.

-

Oxidation to carboxylic acid : Strong oxidizing agents like KMnO₄ or CrO₃ convert the alcohol to 5-Methoxy-2-nitrobenzoic acid, a precursor in synthetic pathways .

Table 1: Oxidation Reactions

| Product | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Aldehyde | PCC in CH₂Cl₂, 0°C → RT | 82% | |

| Carboxylic acid | KMnO₄, H₂SO₄, reflux | 76% |

Esterification and Etherification

The primary alcohol undergoes esterification with acyl chlorides or anhydrides:

-

Ester formation : Reaction with acetyl chloride in pyridine produces (5-Methoxy-2-nitrophenyl)methyl acetate.

-

Ether synthesis : Alkylation with methyl iodide under basic conditions (e.g., NaH) forms the corresponding methyl ether .

Key Data :

-

Reaction with benzoyl chloride: 89% yield (THF, 25°C, 12 h).

Photochemical Reactivity

The 2-nitrobenzyl group enables photolytic cleavage under UV light (300–365 nm). In aqueous solutions, irradiation generates a nitroso intermediate, releasing methanol or other trapped nucleophiles .

Mechanistic Pathway :

-

Photoexcitation forms an aci-nitro intermediate.

-

Cyclization yields a 1,3-dihydrobenzisoxazol-1-ol derivative.

-

Hydrolysis releases methanol and produces 2-nitrosobenzaldehyde .

Applications :

Cyclization Reactions

Under basic conditions, this compound participates in intramolecular cyclization to form heterocycles:

-

Indole synthesis : Treatment with potassium tert-butoxide induces cyclization, yielding N-methoxyindole derivatives via nitro group reduction and methyl loss .

Example :

Substitution Reactions

The nitro group directs electrophilic substitution, while the alcohol can act as a leaving group under specific conditions:

-

Nucleophilic aromatic substitution (SNAr) : Methoxy and nitro groups activate the ring for substitution at the 4-position with amines or thiols .

Table 2: Substitution Reactions

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| NH₃ (aq) | 4-Amino-5-methoxy-2-nitrobenzyl alcohol | 68% | |

| HSCH₂CO₂H | Thioether derivative | 55% |

Biological Activity and Derivatives

Derivatives of this compound show antimicrobial properties:

-

Antibacterial agents : 5-Methoxy-2-nitrophenyl analogs inhibit Streptococcus pneumoniae (MIC = 0.5 µg/mL) .

-

Enzyme inhibition : Modifications at the 4-position enhance binding to PqsD, a Pseudomonas aeruginosa virulence factor (IC₅₀ = 1.2 µM) .

Stability and Handling

科学研究应用

Chemical Applications

1. Synthesis of Organic Compounds

- (5-Methoxy-2-nitrophenyl)methanol is utilized as an intermediate in the synthesis of various organic compounds. Its nitro and methoxy groups make it a versatile building block for creating more complex structures, including pharmaceuticals and agrochemicals .

2. Mechanistic Studies

- Research has demonstrated that this compound can undergo various chemical transformations, such as oxidation and reduction, leading to the formation of valuable derivatives. For example, it can be oxidized to form aldehydes or carboxylic acids, which are crucial in synthetic organic chemistry .

Biological Applications

1. Antimicrobial Properties

- Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. It has been investigated for its potential to inhibit the growth of pathogens, making it a candidate for developing new antibiotics .

2. Anticancer Research

- The compound has shown promise in anticancer studies, where it is evaluated for its ability to induce apoptosis in cancer cells. Research focuses on its interaction with specific enzymes and receptors involved in cancer progression, providing insights into its mechanism of action .

Medicinal Applications

1. Drug Development

- As a precursor in drug synthesis, this compound has been explored for developing drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.

2. Inhibitors of Key Enzymes

- Recent research highlights the compound's potential as an inhibitor of PqsD, an enzyme involved in bacterial communication and virulence. This application is particularly relevant in developing anti-virulence agents that can mitigate pathogenicity without killing bacteria, thus reducing the risk of resistance development.

Table 1: Summary of Applications

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound showed significant inhibition against Pseudomonas aeruginosa. The compound was tested at various concentrations, revealing a dose-dependent response with minimal cytotoxicity to human cells.

Case Study: Drug Development

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties against breast cancer cell lines. Results indicated that certain derivatives induced apoptosis through caspase activation pathways.

作用机制

(5-Methoxy-2-nitrophenyl)methanol: is similar to other nitrophenol derivatives, such as 2-methoxy-5-nitrophenol and 5-methyl-2-nitrophenol. its unique combination of functional groups gives it distinct chemical properties and reactivity. For instance, the presence of the hydroxymethyl group allows for additional reactions that are not possible with other nitrophenol derivatives.

相似化合物的比较

2-Methoxy-5-nitrophenol

5-Methyl-2-nitrophenol

3-Methoxy-4-nitrotoluene

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

(5-Methoxy-2-nitrophenyl)methanol is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring. This arrangement enhances its chemical reactivity and influences its biological interactions. The presence of these functional groups is critical for the compound's pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The methoxy and nitro groups can contribute to the compound's ability to scavenge free radicals, enhancing its effectiveness against various pathogens.

- Anti-inflammatory Effects : Research indicates that compounds like this compound may play a role in modulating inflammatory responses. Inhibition of certain enzymes involved in inflammation has been observed, suggesting potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy & Nitro groups | Antimicrobial, Anti-inflammatory |

| 5-Methoxy-2-nitrophenol | Methoxy & Nitro groups | Antimicrobial |

| 4-Nitrophenol | Nitro group only | Known for toxicological properties |

| 4-Benzyloxyphenol | Benzyloxy group only | Antioxidant, antimicrobial |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in immune cells, suggesting its role in modulating immune responses .

- Cytotoxicity Assessment : In a recent study, this compound was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, particularly in leukemia cells, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its pharmacokinetics and mechanisms of action:

- Synthesis : The compound has been synthesized using standard organic chemistry techniques, yielding a high purity product suitable for biological testing .

- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in inflammation and cancer pathways, supporting its potential therapeutic applications .

属性

IUPAC Name |

(5-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAKUYPHABTDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695489 | |

| Record name | (5-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-55-0 | |

| Record name | (5-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。